4-Amino-3-iodobenzamide

Drug Metabolism Analytical Chemistry LC-MS/MS

4-Amino-3-iodobenzamide is a halogenated benzamide derivative (C7H7IN2O, MW 262.05 g/mol) characterized by an amino group at the 4-position and an iodine atom at the 3-position on the benzene ring. It is classified as an ortho-iodinated aminobenzamide and serves as a critical synthetic intermediate and analytical reference standard.

Molecular Formula C7H7IN2O
Molecular Weight 262.05 g/mol
CAS No. 189812-96-2
Cat. No. B12109193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-iodobenzamide
CAS189812-96-2
Molecular FormulaC7H7IN2O
Molecular Weight262.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)I)N
InChIInChI=1S/C7H7IN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11)
InChIKeyRNODGBHRMOLWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-iodobenzamide (CAS 189812-96-2) Procurement & Identity Overview


4-Amino-3-iodobenzamide is a halogenated benzamide derivative (C7H7IN2O, MW 262.05 g/mol) characterized by an amino group at the 4-position and an iodine atom at the 3-position on the benzene ring. It is classified as an ortho-iodinated aminobenzamide and serves as a critical synthetic intermediate and analytical reference standard. This compound is the terminal, fully reduced metabolite of the clinical-stage PARP prodrug iniparib (4-iodo-3-nitrobenzamide), formed via the transient cytotoxic nitroso intermediate.[1] Its defined structure enables its use in pharmacokinetic profiling, radioiodinated probe development, and as a building block for potent H2-receptor antagonists.

Why 4-Amino-3-iodobenzamide Cannot Be Replaced by Generic Benzamide Analogs for Specialized Applications


Substituting 4-amino-3-iodobenzamide with a non-iodinated 3-aminobenzamide or a different regioisomer fundamentally compromises the experimental integrity of two distinct workflows. First, in LC-MS/MS pharmacokinetic studies for the iniparib metabolic pathway, only the precisely matched 4-amino-3-iodo regioisomer serves as a valid retention time and fragmentation standard; substitution by des-iodo analogs results in signal miss-assignment.[1] Second, the iodine atom is a mandatory covalent 'anchor' for radioiodination—enabling the synthesis of [¹²⁵I]- or [¹²³I]-labeled probes for SPECT imaging or binding assays, a capability absent in chlorine, fluorine, or hydrogen substituted benzamide scaffolds.[2]

Quantitative Differentiation Guide for 4-Amino-3-iodobenzamide (CAS 189812-96-2)


Authentic Metabolite Standard vs. Prodrug Iniparib for Pharmacokinetic Linearity Studies

In clinical samples, 4-amino-3-iodobenzamide (IABM) must be quantified as a distinct, stable metabolite to validate the reductive metabolic pathway of iniparib. Its concentration relative to the parent prodrug is low, necessitating a highly pure reference standard to establish lower limits of quantification (LLOQ). Iniparib accounts for ~11% of total plasma radioactivity, whereas IABM represents approximately 0.4% of the unchanged drug concentration.[1] This quantitative disparity requires a certified, single-component standard like 4-amino-3-iodobenzamide (95% purity) to prevent matrix interference.

Drug Metabolism Analytical Chemistry LC-MS/MS Pharmacokinetics

Enhancing Pro-drug Selectivity: Terminal Reduction Product vs. Cytotoxic Nitroso Intermediate

The interaction of iniparib with glutathione leads to the formation of 4-iodo-3-aminobenzamide as the final reduction product, with no further reactive intermediates produced.[1] This contrasts with the 4-iodo-3-nitroso intermediate, which causes zinc ejection from PARP-1. The amino metabolite, lacking the electrophilic nitroso group, does not inactivate PARP via zinc finger oxidation, serving as an inert biological endpoint for toxicity and clearance studies. No observable toxicity was reported for the prodrug in hamsters even at 200 mg/kg (i.p. daily for 7 days), implying the terminal amine metabolite is well-tolerated.[1]

Cancer Biology Reductive Metabolism PARP Inactivation

Radioiodination-Ready Scaffold vs. Non-Halogenated Benzamide Ligands for SPECT Imaging

For radioligand synthesis, 4-amino-3-iodobenzamide serves as the vital precursor for Iodoaminopotentidine (I-APT), one of the most potent H2-receptor antagonists known.[1] Non-iodinated benzamides cannot be directly radiolabeled via isotope exchange or electrophilic iododestannylation, whereas the stable iodine atom in this compound allows for direct conversion to [¹²⁵I]-I-APT for autoradiography.[1] Substituting with a bromo or chloro analog would drastically alter the ligand's affinity profile and the half-life of the radioactive tag.

Radiopharmacy SPECT Imaging Receptor Binding

Comparative Physicochemical Profile: Iodine vs. Chlorine Substitution on the Benzamide Core

The calculated physicochemical profile of 4-amino-3-iodobenzamide (PSA: 70.1 Ų, LogP: 2.44) positions it distinctively relative to common halogenated analogs. The larger atomic radius and polarizability of iodine (van der Waals radius ~1.98 Å) compared to chlorine (~1.75 Å) enhance halogen bonding potential with biological targets, which can be crucial when the compound is utilized as a pharmacophore in medicinal chemistry optimization. The molecular weight (262.05 g/mol) is significantly higher than that of 4-amino-3-chlorobenzamide, providing a unique mass tag in mass spectrometry fragmentation libraries.

Medicinal Chemistry Molecular Properties Halogen Bonding

Optimal Application Scenarios for 4-Amino-3-iodobenzamide (CAS 189812-96-2) in R&D Settings


LC-MS/MS Quantitation of Iniparib Metabolic Pathway in Preclinical Species

Use 4-amino-3-iodobenzamide as the certified reference standard for the terminal metabolite to validate lower limits of quantification (LLOQ). Its 95% purity enables accurate calibration of the IABM peak, which constitutes ~0.4% of total drug-related material in plasma. [1]

Synthesis of [¹²⁵I]-Labeled H2 Receptor Antagonists for Autoradiography

Employ this compound as the stable benzamide scaffold for the radiosynthesis of Iodoaminopotentidine (I-APT). The 3-iodo substituent is a mandatory prerequisite for electrophilic radioiodination to produce high-specific-activity probes for mapping cerebral histamine H2 receptors. [2]

Mechanistic Control Group for Nitroso Redox Prodrug Toxicity Assays

Apply the compound as a negative control in PARP-1 zinc ejection assays. Since 4-amino-3-iodobenzamide is the inactive, fully reduced terminal metabolite, it demonstrates no zinc finger oxidation, providing a baseline to contrast with the active C-nitroso intermediate. [3]

Halogen-Specific Pharmacophore SAR in Cancer Cell Screening Panels

Utilize the compound as a comparator for the iodine substitution effect in benzamide libraries. Its higher LogP (~2.44) relative to chloro or fluoro analogs can be correlated with differential cellular permeability or target engagement in tumor cell line profiling.

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